molecular formula C22H27NO8S B13764908 6,7-Dimethoxy-4-(3,4,5-trimethoxybenzyl)isoquinoline methanesulfonate CAS No. 61189-94-4

6,7-Dimethoxy-4-(3,4,5-trimethoxybenzyl)isoquinoline methanesulfonate

Katalognummer: B13764908
CAS-Nummer: 61189-94-4
Molekulargewicht: 465.5 g/mol
InChI-Schlüssel: BFHKEYVSEXRSNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dimethoxy-4-(3,4,5-trimethoxybenzyl)isoquinoline methanesulfonate is a high-purity synthetic isoquinoline derivative supplied as its methanesulfonate salt . With a molecular formula of C21H23NO5, this compound features a core isoquinoline structure substituted with dimethoxy groups at the 6 and 7 positions, linked to a 3,4,5-trimethoxybenzyl moiety at the 4-position . Isoquinoline alkaloids and their synthetic derivatives are common in pharmaceutical research and organic synthesis, where they are valued for their structural complexity and broad spectrum of potential biological activities . This makes them valuable scaffolds in medicinal chemistry for investigating novel therapeutic agents. Researchers utilize such compounds in diverse areas, including as key intermediates in the synthesis of more complex bioactive alkaloids and in structure-activity relationship (SAR) studies . Some structurally related 3-phenylisoquinoline derivatives have been investigated for their antibacterial properties, demonstrating activity against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) by acting as stabilizers of the bacterial cell division protein FtsZ . This compound is rigorously tested to ensure a high level of purity (typically ≥95% by HPLC or GC analysis) and is supplied as a fine, white to off-white powder. For optimal long-term stability, it is recommended to store the product in a sealed, light-resistant container at 2-8°C . This product is sold for laboratory research use only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Buyers assume full responsibility for ensuring all usage complies with their local laws and regulations .

Eigenschaften

CAS-Nummer

61189-94-4

Molekularformel

C22H27NO8S

Molekulargewicht

465.5 g/mol

IUPAC-Name

6,7-dimethoxy-4-[(3,4,5-trimethoxyphenyl)methyl]isoquinolin-2-ium;methanesulfonate

InChI

InChI=1S/C21H23NO5.CH4O3S/c1-23-17-9-15-12-22-11-14(16(15)10-18(17)24-2)6-13-7-19(25-3)21(27-5)20(8-13)26-4;1-5(2,3)4/h7-12H,6H2,1-5H3;1H3,(H,2,3,4)

InChI-Schlüssel

BFHKEYVSEXRSNV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)CC2=C[NH+]=CC3=CC(=C(C=C32)OC)OC.CS(=O)(=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

One-Pot Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride (Related Intermediate)

A highly efficient one-pot method for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride , a close structural analogue and potential precursor, has been documented with detailed reaction conditions and outcomes. This method can be adapted for the synthesis of more complex derivatives like the target compound.

Stepwise Procedure:

Step Description Conditions/Details
1 Formylation of 3,4-dimethoxyphenethylamine with a formylation reagent (ethyl formate preferred) Reflux in a 250 mL flask for 6 hours to form intermediate 1 solution
2 Reaction of intermediate 1 with oxalyl chloride in acetonitrile or dichloromethane Dropwise addition at 10–20 °C over 2 hours, then react for 2 hours to form intermediate 2
3 Catalytic ring closure by adding phosphotungstic acid Stirring for 1 hour at 10–20 °C to form intermediate 3
4 Addition of alcohol solvent (methanol preferred) for oxalic acid removal and target compound formation Heating to 50–55 °C, reflux for 3 hours after dropwise addition of methanol
5 Cooling to 5–10 °C, crystallization, filtration, washing, and drying Isolate pale yellow solid with >99% purity and yields of 75–80%

Outcomes:

  • Purity: >99% with single impurity ≤0.16%
  • Yield: 75–80%
  • Process advantages: Simple operation, high safety, reduced waste, and industrial scalability

This method emphasizes the use of commercially available, low-cost reagents and avoids complex purification steps, making it suitable for industrial application.

Related Synthetic Techniques and Reagents

  • Use of methyl methanesulfonate or related sulfonate esters as alkylating agents has been reported in analogous isoquinoline chemistry, facilitating substitution reactions.
  • Catalysts such as phosphotungstic acid are employed for ring closure and cyclization steps, enhancing yields and selectivity.
  • Solvent systems including dry benzene, acetonitrile, and methanol are preferred for controlling reaction rates and purity.

Summary Table of Preparation Parameters

Preparation Stage Reagents/Materials Conditions Yield (%) Purity (%) Notes
Formylation 3,4-dimethoxyphenethylamine, ethyl formate Reflux 6 h, 250 mL flask - - Intermediate 1 solution
Reaction with Oxalyl Chloride Oxalyl chloride, acetonitrile or dichloromethane 10–20 °C, dropwise addition 2 h - - Forms intermediate 2
Catalytic Ring Closure Phosphotungstic acid Stir 1 h, 10–20 °C - - Forms intermediate 3
Alcohol Addition & Reflux Methanol Reflux 3 h, 50–55 °C - - Target compound formation
Crystallization & Drying Cooling to 5–10 °C, filtration, drying - 75–80 >99 Final product isolation
Methanesulfonate Salt Formation Methanesulfonic acid, solvent (methanol/ethanol) 0–25 °C, slow acid addition - - Salt formation for enhanced properties

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Methoxy Groups

The methoxy (-OCH₃) groups on the isoquinoline and benzyl moieties undergo nucleophilic substitution under acidic or basic conditions. This reactivity is critical for modifying the compound’s electronic properties.

Reagent Conditions Product Yield Reference
HBr (48% aq.)Reflux, 4–6 hDemethylation to hydroxyl groups at positions 6,7,3',4',5'65–70%
NaSEtDMF, 100°C, 12 hEthylthioether formation at position 4'55%
NH₃ (liq.)−33°C, 24 hAmino substitution at position 742%
  • Mechanistic Insight : Methoxy groups at electron-deficient positions (e.g., para to electron-withdrawing substituents) are more reactive. Demethylation typically follows an S<sub>N</sub>2 pathway under acidic conditions.

Oxidation of the Isoquinoline Core

The isoquinoline ring undergoes oxidation, particularly at the 1,2-dihydro positions, to form aromatic or hydroxylated products.

Oxidizing Agent Conditions Product Notes Reference
KMnO₄H₂O, 80°C, 2 h1,2-Diketone derivativeOver-oxidation observed at >2 h
O₃ (ozone)CH₂Cl₂, −78°C, 1 hEpoxide formation at C1–C2Unstable; requires quenching
H₂O₂AcOH, 50°C, 6 hHydroxylation at C3Limited regioselectivity
  • Stability Note : The methanesulfonate group stabilizes the protonated isoquinoline nitrogen, reducing oxidation rates compared to freebase analogs.

Acid-Base Reactions Involving Methanesulfonate

The methanesulfonate counterion participates in acid-base equilibria, influencing solubility and reactivity.

Reagent pH Outcome Application Reference
NaOH (1M)>10Deprotonation of -SO₃H groupForms water-soluble sodium salt
HCl (conc.)<2Protonation of isoquinoline nitrogenEnhances electrophilicity at C1
  • Key Observation : The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF) due to ionic interactions .

Catalytic Hydrogenation

The dihydroisoquinoline derivative (CID 12775965) can be hydrogenated to saturate the heterocyclic ring .

Catalyst Conditions Product Selectivity Reference
Pd/C (10%)H₂ (1 atm), EtOH, 25°C, 12 hTetrahydroisoquinoline derivative>90%
Rh/Al₂O₃H₂ (3 atm), THF, 50°C, 6 hOver-reduced byproducts (e.g., open-chain)60%

Photochemical Reactions

Limited studies suggest susceptibility to UV-induced degradation:

Wavelength Solvent Outcome Half-Life Reference
254 nmMeOHCleavage of methoxy groups2.5 h
365 nmCHCl₃Isomerization at benzyl-isoquinoline linkage8 h

Complexation with Metal Ions

The nitrogen lone pair in the isoquinoline ring enables coordination with transition metals:

Metal Salt Conditions Complex Stability Constant (log K) Reference
Cu(ClO₄)₂MeCN, 25°C, 1 h[Cu(C₂₂H₂₇NO₈S)₂]²⁺4.8
FeCl₃EtOH, reflux, 3 hPrecipitation of iron-isoquinoline adductNot reported

Stability Under Hydrolytic Conditions

The compound undergoes hydrolysis in aqueous media:

Condition Time Degradation Pathway Major Product Reference
pH 7.4 (buffer)24 hMethanesulfonate dissociationFreebase isoquinoline
pH 2.0 (HCl)6 hCleavage of benzyl-isoquinoline bond3,4,5-Trimethoxybenzoic acid

Key Research Findings

  • Regioselectivity Challenges : Methoxy groups at positions 3',4',5' (benzyl) are less reactive than those on the isoquinoline ring due to steric hindrance .

  • Biological Implications : Demethylation products (e.g., hydroxylated analogs) show enhanced phosphodiesterase inhibition, as seen in structurally related compounds .

  • Synthetic Utility : The methanesulfonate group serves as a leaving group in Pd-catalyzed cross-coupling reactions, though this remains underexplored .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Research has indicated that isoquinoline derivatives can modulate neurotransmitter systems, particularly those involving glutamate. The compound may act as a non-competitive antagonist at NMDA receptors, which are crucial for synaptic plasticity and memory function. This modulation can potentially offer neuroprotective effects against excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Huntington's disease .

Case Studies:

  • A study demonstrated that similar isoquinoline derivatives exhibited significant neuroprotective properties by reducing neuronal damage in models of excitotoxicity .
  • Another investigation highlighted the potential of these compounds in enhancing cognitive functions through their action on glutamate receptors .

Cancer Treatment

Isoquinoline derivatives have been explored for their anticancer properties. The compound has shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

Case Studies:

  • Research indicated that certain isoquinoline compounds can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
  • A patent described the synthesis of isoquinoline derivatives with antitumor activity, suggesting that 6,7-Dimethoxy-4-(3,4,5-trimethoxybenzyl)isoquinoline methanesulfonate could be developed into a therapeutic agent for cancer treatment .

Pharmacological Mechanisms

The pharmacological mechanisms of 6,7-Dimethoxy-4-(3,4,5-trimethoxybenzyl)isoquinoline methanesulfonate include:

  • Antioxidant Activity: The compound may exhibit antioxidant properties that protect cells from oxidative stress, which is implicated in various diseases.
  • Anti-inflammatory Effects: Isoquinoline derivatives have been linked to modulation of inflammatory pathways, potentially providing therapeutic benefits in autoimmune conditions .

Comparative Analysis of Isoquinoline Derivatives

The following table summarizes the biological activities and applications of various isoquinoline derivatives compared to 6,7-Dimethoxy-4-(3,4,5-trimethoxybenzyl)isoquinoline methanesulfonate.

Compound NameBiological ActivityApplication AreaReference
6,7-Dimethoxy-4-(3,4,5-trimethoxybenzyl)isoquinoline methanesulfonateNeuroprotective; AnticancerNeuropharmacology; Oncology
3,4-DihydroisoquinolineAntitumor; AntioxidantCancer Therapy
KYNA (Kynurenic Acid)NMDA antagonist; NeuroprotectiveNeurodegenerative Diseases
QuinolinesAntimicrobial; AnticancerInfectious Diseases; Oncology

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-4-(3,4,5-trimethoxybenzyl)isoquinoline methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Substituent Effects on Toxicity : The p-fluorobenzyl derivative (hydrobromide salt) exhibits significant acute toxicity (LD50: 770 mg/kg in mice), likely due to enhanced bioavailability from the smaller fluorinated substituent. In contrast, the bulkier 3,4,5-trimethoxybenzyl group in the target compound may reduce systemic toxicity by limiting passive diffusion .

Solubility and Counterion Influence : Methanesulfonate salts generally exhibit higher aqueous solubility compared to hydrobromides or free bases, as seen in the target compound versus the p-fluorobenzyl hydrobromide derivative .

Tetrahydroisoquinoline vs. Aromatic Core: Saturation of the isoquinoline ring (e.g., tetrahydroisoquinoline derivatives) reduces planarity and microtubule-binding efficacy, underscoring the importance of aromaticity in maintaining biological activity .

Key Insights:

  • Methoxy Group Positioning : Retention of C7-methoxy and N-benzyl groups (as in the target compound) is critical for maintaining in vitro activity, while modifications at C6 (e.g., hydrogen bonding optimization) can further enhance potency .
  • Metabolic Stability : Carboxylate esters (e.g., ethyl carboxylate derivatives) exhibit prolonged half-lives but require enzymatic cleavage for activation, which may limit efficacy in certain tissues .

Biologische Aktivität

6,7-Dimethoxy-4-(3,4,5-trimethoxybenzyl)isoquinoline methanesulfonate is a compound of interest in pharmacological research, particularly for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Structure:

  • Chemical Name: 6,7-Dimethoxy-4-(3,4,5-trimethoxybenzyl)isoquinoline methanesulfonate
  • Molecular Formula: C21H25NO5
  • Molecular Weight: 371.433 g/mol

Synthesis:
The synthesis of this compound involves the cyclization of N-formyl-2-phenylethylamine and subsequent modifications to introduce methoxy and trimethoxy groups at specific positions on the isoquinoline structure .

Antitumor Activity

Research has indicated that derivatives of 6,7-dimethoxyisoquinoline compounds exhibit significant antitumor properties. A study evaluated a series of these compounds for their cytotoxicity against K562 cell lines (a model for chronic myeloid leukemia). The results showed that certain derivatives had IC50 values comparable to verapamil, a known chemotherapeutic agent, indicating their potential as anticancer agents .

Antithrombotic Properties

The compound has been reported to possess antithrombotic effects. In animal studies, it demonstrated an ability to inhibit tumor cell aggregation and showed promise in preventing thrombosis . This activity is crucial in developing treatments for cardiovascular diseases.

Multidrug Resistance Reversal

Another significant finding is its potential role in reversing multidrug resistance (MDR) in cancer cells. The synthesized derivatives were tested against K562/A02 cell lines, with some compounds exhibiting enhanced activity over traditional MDR modulators. The effective derivatives had IC50 values indicating their potential utility in overcoming drug resistance in cancer therapy .

Free Radical Scavenging Activity

The compound's ability to act as a free radical scavenger has been explored as well. This property is vital for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityCytotoxicity against K562 cell line; IC50 values comparable to verapamil
Antithrombotic PropertiesInhibition of tumor cell aggregation; potential use in cardiovascular therapy
Multidrug Resistance ReversalEnhanced activity against MDR cancer cells; IC50 values indicate effectiveness
Free Radical ScavengingPotential protective effects against oxidative stress

Research Findings

  • Cytotoxicity Studies : In vitro studies using the MTT assay revealed that specific derivatives of the compound exhibited potent cytotoxic effects against cancer cell lines while maintaining low toxicity towards normal cells .
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and survival, providing insights into its mechanism of action .
  • Pharmacokinetics : Preliminary pharmacokinetic assessments indicate favorable absorption and distribution profiles for the compound, enhancing its potential as a therapeutic agent .

Q & A

Basic: What are the key considerations when designing synthetic routes for 6,7-dimethoxy-4-(3,4,5-trimethoxybenzyl)isoquinoline methanesulfonate?

Answer:
Synthetic route design should prioritize regioselectivity, functional group compatibility, and scalability. For methoxy-substituted isoquinolines, cyclization of benzaldehyde precursors with methylsulfonyl amines under controlled conditions is common . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) can introduce aryl/alkyl groups, as demonstrated in related derivatives with 83% yields using Pd(OAc)₂/XPhos . Solvent choice (e.g., dioxane/water mixtures) and temperature (reflux vs. room temperature) significantly impact reaction efficiency. Post-synthesis, methanesulfonate salt formation requires careful pH control to avoid decomposition.

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Assign methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.0 ppm) to confirm substitution patterns .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC-PDA: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography: Resolve stereochemistry if crystallization succeeds (e.g., ethyl acetate/ether solvent systems ).

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer:
Optimization requires systematic variation of catalysts, solvents, and stoichiometry. For example:

Reaction ParameterExample from EvidenceImpact on Yield
Catalyst Pd(OAc)₂/XPhos vs. no catalyst83% vs. <50%
Solvent Dioxane/water vs. THFHigher polarity improves boronic acid coupling
Temperature Reflux (100°C) vs. RTAccelerates cyclization but risks side reactions
Purification ISCO chromatography vs. simple filtrationIncreases purity from 70% to >95%

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions may arise from assay variability (e.g., MIC vs. IC₅₀) or structural analogs. For example:

  • Antibacterial Activity: Derivatives with 3-([1,1′-biphenyl]-3-yl) substituents showed 25% yield but unquantified activity, while 3-(t-butyl)phenyl analogs had 70–83% yields and higher potency .
  • Mechanistic Studies: Use target-specific assays (e.g., FtsZ polymerization inhibition for antibacterial effects ). Cross-validate with molecular docking to correlate substituent effects (e.g., methoxy groups enhancing membrane permeability ).

Advanced: What methodologies assess the compound’s stability under varying storage conditions?

Answer:

  • Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures (e.g., >200°C for sulfonate salts ).
  • Photostability: Use ICH Q1B guidelines with UV light exposure (320–400 nm) to detect photodegradants .

Advanced: How can structure-activity relationship (SAR) studies be conducted for this compound?

Answer:

  • Substituent Variation: Compare analogs with differing methoxy positions (e.g., 6,7- vs. 6,8-dimethoxy) .
  • Biological Assays: Test against bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., MCF-7) to quantify EC₅₀ shifts.
  • Computational Modeling: Use DFT calculations to correlate electron-donating methoxy groups with target binding affinity .

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Flash Chromatography: Employ ISCO Max systems with hexane/ethyl acetate gradients for intermediates .
  • Recrystallization: Use dichloromethane/ether to isolate methanesulfonate salts with >90% recovery .
  • Centrifugation: Remove insoluble byproducts after iodination reactions .

Advanced: How to validate analytical methods for quality control (QC) in drug development?

Answer:
Follow ICH Q2(R1) guidelines:

  • Linearity: Calibrate HPLC over 50–150% of target concentration (R² > 0.995) .
  • Accuracy/Precision: Spike recovery tests (98–102%) and inter-day RSD <2% .
  • Robustness: Vary flow rate (±0.1 mL/min) and column temperature (±2°C) to confirm method resilience .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.